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Compound of Interest

Compound Name:
3-Methoxy-4-methyl-2-

nitrobenzoic acid

CAS No.: 57281-77-3

Cat. No.: B1391056

Get Quote

Introduction & Strategic Context
The nitration of 3-methoxy-4-methylbenzoic acid (also known as 4-methyl-m-anisic acid) is a

pivotal transformation in the synthesis of p38 MAP kinase inhibitors, anticancer agents (e.g.,

Gefitinib analogs), and various agrochemicals.[1] The introduction of a nitro group onto this

scaffold serves as a precursor for amino-benzoic acids, which are essential pharmacophores

for benzamide and quinazoline-based drugs.

The Challenge: Regiochemical Conflict
This reaction presents a classic problem in electrophilic aromatic substitution (EAS):

Regioselectivity. The substrate contains three functional groups with competing directing

effects:

-OCH₃ (Position 3): Strong activator, ortho/para director.

-CH₃ (Position 4): Weak activator, ortho/para director.
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-COOH (Position 1): Strong deactivator, meta director.

The methoxy group is the dominant directing group. It activates positions 2 (ortho) and 6

(para).

Position 2: Located between the carboxyl and methoxy groups. Electronically highly

activated but sterically crowded.

Position 6: Located para to the methoxy group. Less sterically hindered.

While position 6 is sterically favored, literature and patent precedents for this specific scaffold

often target the 2-nitro isomer (2-nitro-3-methoxy-4-methylbenzoic acid) or obtain it as a

significant component of the mixture, which is then separated.[1] This protocol focuses on the

controlled nitration to maximize yield while managing the exothermicity and oxidative risks

associated with the methyl group.[1]

Mechanism & Theoretical Framework
The reaction proceeds via a standard Electrophilic Aromatic Substitution (EAS) mechanism

involving the nitronium ion (

).

Mechanistic Pathway (DOT Diagram)
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Caption: Mechanistic pathway showing the competition between C2 and C6 attacks. The strong

electron-donating methoxy group directs the incoming electrophile primarily to the ortho and

para positions.
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Experimental Protocol
Materials & Reagents[1][2][3][4][5]

Reagent Role Specifications Hazard Class

3-Methoxy-4-

methylbenzoic acid
Substrate >98% Purity Irritant

Nitric Acid (HNO₃) Reagent
Fuming (>90%) or 65-

70%
Corrosive, Oxidizer

Sulfuric Acid (H₂SO₄) Solvent/Catalyst Concentrated (98%) Corrosive

Dichloromethane

(DCM)
Extraction Solvent HPLC Grade Toxic

Methanol/Water Recrystallization Laboratory Grade Flammable

Detailed Procedure
Safety Note: This reaction is highly exothermic.[2] Thermal runaway can lead to the explosive

decomposition of nitro compounds. Perform all steps in a functioning fume hood behind a blast

shield.

Step 1: Preparation of the Nitrating Mixture[1][2][3][4][5]
Cool a 50 mL dropping funnel containing Fuming HNO₃ (1.2 eq) in an ice bath.

Slowly add Conc. H₂SO₄ (2.0 eq) to the nitric acid.[6]

Critical: Maintain temperature < 10°C during mixing.

Step 2: Substrate Dissolution[1]
In a 3-neck round-bottom flask equipped with a thermometer and magnetic stir bar, add 3-

methoxy-4-methylbenzoic acid (10.0 g, 60 mmol).

Add Conc. H₂SO₄ (60 mL).

Stir until fully dissolved. The solution may turn slightly yellow.
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Cool the flask to -5°C to 0°C using an ice-salt bath (NaCl/Ice).

Step 3: Nitration Reaction[1][2][5][7]
Add the prepared Nitrating Mixture dropwise to the substrate solution.

Rate Control: Adjust the addition rate so the internal temperature never exceeds 5°C.

Why? Higher temperatures promote dinitration and oxidation of the benzylic methyl group

to a carboxylic acid (yielding nitro-isophthalic acid derivatives).

After addition is complete, allow the mixture to stir at 0°C for 30 minutes, then slowly warm to

room temperature (20-25°C) over 1 hour.

Monitor reaction progress via TLC (Mobile Phase: DCM:MeOH 9:1) or HPLC.[6]

Step 4: Quenching & Isolation[1][2]
Prepare a beaker with 300 g of crushed ice.

Slowly pour the reaction mixture onto the ice with vigorous stirring.

The product will precipitate as a pale yellow to off-white solid.

Stir for 30 minutes to ensure all acid trapped in the lattice is released.

Filter the solid using a Büchner funnel.[2]

Wash the filter cake with cold water (3 x 50 mL) until the filtrate pH is neutral (pH ~6-7).

Step 5: Purification (Isomer Separation)
The crude solid is a mixture of 2-nitro and 6-nitro isomers.

Recrystallization: Dissolve the crude solid in boiling Methanol.

Allow to cool slowly. The 2-nitro isomer typically crystallizes first or can be separated based

on solubility differences (the 2-nitro isomer is often less soluble due to intramolecular H-

bonding between the nitro and carboxyl groups, though this varies by exact solvent system).
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Alternatively, convert to the methyl ester (MeOH/H₂SO₄ reflux) for easier chromatographic

separation, then hydrolyze back to the acid.[1]

Experimental Workflow Diagram
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Caption: Step-by-step process flow for the nitration and isolation of the target compound.

Analytical Validation
To validate the synthesis, compare the isolated product against these standard parameters.

Parameter Expected Value Notes

Appearance Pale yellow crystalline solid
Darkening indicates oxidation

by-products.

Melting Point
185 - 190°C (Isomer

dependent)

Sharp range indicates high

purity.

¹H NMR (DMSO-d₆) Singlet at ~3.8 ppm (OMe)
Confirm integration of aromatic

protons.

Mass Spec (ESI-) [M-H]⁻ = 210.04 m/z 211.17 (MW)

Regiochemistry Check (NMR):

2-Nitro Isomer: The aromatic protons are para to each other (positions 5 and 6). Expect two

doublets with a coupling constant

.

6-Nitro Isomer: The aromatic protons are para to each other (positions 2 and 5). Wait, if Nitro

is at 6, protons are at 2 and 5.[1] Position 2 is isolated (singlet). Position 5 is isolated? No.

Correction: In 2-nitro-3-methoxy-4-methylbenzoic acid: Protons are at C5 and C6. They

are ortho to each other.

.

In 6-nitro-3-methoxy-4-methylbenzoic acid: Protons are at C2 and C5. They are para to

each other.

(Singlets).

Diagnostic: If you see two doublets (
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), you have the 2-nitro isomer (or 6-nitro if we number differently, but chemically the one
with adjacent protons).[1] If you see two singlets, you have the isomer with para protons.
[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pdf.benchchem.com/1294/A_Comparative_Analysis_of_Reactivity_3_Methoxy_4_nitrobenzoic_Acid_vs_4_Methoxy_3_nitrobenzoic_Acid.pdf
http://www.orgsyn.org/demo.aspx?prep=CV1P0391
https://www.benchchem.com/product/b1391056/docs#application-note-regioselective-nitration-of-3-methoxy-4-methylbenzoic-acid
https://www.benchchem.com/product/b1391056/docs#application-note-regioselective-nitration-of-3-methoxy-4-methylbenzoic-acid
https://www.benchchem.com/product/b1391056/docs#application-note-regioselective-nitration-of-3-methoxy-4-methylbenzoic-acid
https://www.benchchem.com/product/b1391056/docs#application-note-regioselective-nitration-of-3-methoxy-4-methylbenzoic-acid
https://www.benchchem.com/product/b1391056?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1391056?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

